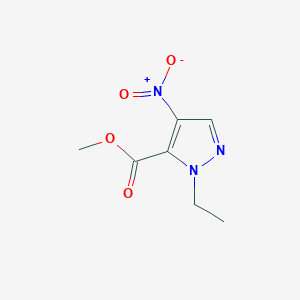

Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 2-ethyl-4-nitropyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O4/c1-3-9-6(7(11)14-2)5(4-8-9)10(12)13/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGIFTQTZYMZQPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80716758 | |

| Record name | Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923282-48-8 | |

| Record name | Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate (CAS No. 923283-30-1).[1] Pyrazole derivatives are a cornerstone in medicinal chemistry and drug discovery, exhibiting a wide array of biological activities.[2] This document, intended for researchers, scientists, and professionals in drug development, details the probable synthetic pathways, structural elucidation, predicted spectral characteristics, and potential reactivity of this specific nitropyrazole derivative. While experimental data for this exact molecule is limited in public literature, this guide synthesizes information from closely related analogues and established principles of pyrazole chemistry to provide a robust and scientifically grounded resource.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in pharmaceutical sciences. Its unique electronic properties and versatile substitution patterns have led to its incorporation into numerous clinically approved drugs. The introduction of a nitro group, as seen in the 4-position of the pyrazole ring, significantly influences the molecule's electronic and chemical properties, often enhancing its biological activity or providing a handle for further chemical modifications. This guide focuses on the methodical exploration of this compound, a compound poised for application in synthetic and medicinal chemistry.

Molecular Structure and Physicochemical Properties

This compound is a substituted pyrazole with an ethyl group at the N1 position, a nitro group at the C4 position, and a methyl carboxylate group at the C5 position.

| Property | Value | Source |

| CAS Number | 923283-30-1 | --INVALID-LINK-- |

| Molecular Formula | C₇H₉N₃O₄ | --INVALID-LINK--[3] |

| Molecular Weight | 199.16 g/mol | --INVALID-LINK-- |

| Predicted XlogP | 0.5 | --INVALID-LINK--[3] |

| Appearance | Likely a solid | General observation for similar compounds |

| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, chlorinated solvents) | General solubility of pyrazole derivatives[4] |

Proposed Synthetic Pathways

Strategy: N-Alkylation followed by Nitration

A logical approach involves the initial N-alkylation of a pre-functionalized pyrazole core, followed by nitration at the C4 position. The regioselectivity of N-alkylation of pyrazoles can be complex, but with a carboxylate group at the C5 position, the reaction often favors substitution at the N1 position.[5][6]

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Methyl 1-ethyl-1H-pyrazole-5-carboxylate

-

To a solution of Methyl 1H-pyrazole-5-carboxylate (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).

-

Stir the suspension vigorously at room temperature for 30 minutes.

-

Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to reflux and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield Methyl 1-ethyl-1H-pyrazole-5-carboxylate.

Step 2: Synthesis of this compound

-

To a cooled (0 °C) mixture of fuming nitric acid and concentrated sulfuric acid, slowly add Methyl 1-ethyl-1H-pyrazole-5-carboxylate (1.0 eq) while maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction by TLC.

-

Carefully pour the reaction mixture onto crushed ice.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or flash column chromatography to afford this compound.

Spectroscopic Characterization (Predicted)

Predicting the spectral data is crucial for the identification and characterization of the target molecule. These predictions are based on computational studies of nitropyrazoles and experimental data from structurally similar compounds.[7][8]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the ethyl group, the methyl ester, and the pyrazole ring proton.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyrazole-H3 | ~8.0-8.5 | s | - |

| -CH₂- (ethyl) | ~4.2-4.5 | q | ~7.0 |

| -CH₃ (methyl ester) | ~3.8-4.0 | s | - |

| -CH₃ (ethyl) | ~1.4-1.6 | t | ~7.0 |

The downfield shift of the pyrazole proton is due to the deshielding effect of the adjacent nitrogen atom and the electron-withdrawing nitro group.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic distribution in the ring.[9]

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | ~160-165 |

| C5 (pyrazole) | ~140-145 |

| C4 (pyrazole, attached to NO₂) | ~135-140 |

| C3 (pyrazole) | ~130-135 |

| -CH₂- (ethyl) | ~45-50 |

| -OCH₃ (methyl ester) | ~52-55 |

| -CH₃ (ethyl) | ~14-16 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Wavenumber (cm⁻¹) |

| C=O stretch (ester) | ~1720-1740 |

| C=N stretch (pyrazole ring) | ~1590-1620 |

| NO₂ asymmetric stretch | ~1520-1560 |

| NO₂ symmetric stretch | ~1340-1380 |

| C-O stretch (ester) | ~1200-1300 |

Mass Spectrometry

Mass spectrometry would confirm the molecular weight of the compound. The predicted monoisotopic mass is 199.0593 g/mol .[3] Fragmentation patterns would likely involve the loss of the methoxy group, the ethyl group, and the nitro group.

Chemical Reactivity and Potential Applications

The reactivity of this compound is dictated by its functional groups.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using various reducing agents such as hydrogen gas with a palladium catalyst or tin(II) chloride.[10] This transformation is crucial as it introduces a versatile amino functionality, opening up possibilities for further derivatization, such as amide bond formation or the construction of fused heterocyclic systems.

Ester Hydrolysis

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. This carboxylic acid can then be coupled with various amines to generate a library of amide derivatives, a common strategy in drug discovery to explore structure-activity relationships.

Nucleophilic Aromatic Substitution

The nitro group at the C4 position activates the pyrazole ring towards nucleophilic aromatic substitution. Strong nucleophiles may be able to displace the nitro group, providing a route to further functionalize the C4 position.

Potential Applications in Drug Discovery

The pyrazole scaffold is a well-established pharmacophore. The presence of the nitro group and the ester functionality in this compound makes it an attractive building block for the synthesis of novel compounds with potential therapeutic applications. The amino-pyrazole derivatives obtained from the reduction of the nitro group are of particular interest, as they are key intermediates in the synthesis of various biologically active molecules, including kinase inhibitors and anti-inflammatory agents.

Safety and Handling

As with any chemical, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Specific toxicity data is not available, but nitroaromatic compounds should be handled with care due to their potential for toxicity and as energetic materials.

Conclusion

This compound is a valuable, albeit not extensively studied, heterocyclic compound. This guide has provided a comprehensive overview of its predicted chemical properties, plausible synthetic routes, and potential applications based on established chemical principles and data from related structures. The versatile functional groups present in this molecule make it a promising intermediate for the synthesis of diverse chemical libraries for drug discovery and materials science. Further experimental validation of the properties and reactivity outlined in this guide is warranted and will undoubtedly contribute to the expanding field of pyrazole chemistry.

References

- 1. This compound - CAS:923283-30-1 - Sunway Pharm Ltd [3wpharm.com]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C7H9N3O4) [pubchemlite.lcsb.uni.lu]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure Elucidation of Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate

This guide provides a comprehensive, technically-grounded framework for the structural elucidation of Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, offering a self-validating system for confirming the molecular architecture of this substituted pyrazole derivative.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse pharmacological activities.[1] The specific arrangement of substituents on the pyrazole ring is critical to a molecule's function and interaction with biological targets. Therefore, unambiguous structure determination is a foundational step in the research and development of any novel pyrazole-based compound. This compound (C₇H₉N₃O₄)[2][3] presents a unique combination of functional groups—a substituted pyrazole core, an ethyl group at the 1-position, a nitro group at the 4-position, and a methyl carboxylate at the 5-position. This guide outlines a multi-technique spectroscopic approach to confirm this structure with a high degree of confidence.

The Strategic Approach to Structure Elucidation

The process of determining a molecule's structure is a systematic investigation that combines data from multiple analytical techniques.[4] For a novel organic compound like this compound, no single method provides all the necessary information. Instead, we create a logical workflow where each technique provides a piece of the puzzle, and the combined data builds a comprehensive and verifiable picture of the molecular structure.[5]

Caption: A logical workflow for the structure elucidation of an organic compound.

Part 1: Mass Spectrometry - Determining the Molecular Blueprint

Mass spectrometry is the initial and essential step to determine the molecular weight and deduce the molecular formula of the compound.[4]

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of the synthesized compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, to obtain an accurate mass measurement.

-

Ionization: Employ a soft ionization technique, like Electrospray Ionization (ESI), to minimize fragmentation and maximize the observation of the molecular ion.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Expected Results and Interpretation:

The molecular formula of this compound is C₇H₉N₃O₄. The expected monoisotopic mass is 199.0593 g/mol .[2] In positive-ion ESI-HRMS, the primary ion observed would be [M+H]⁺ at m/z 200.0666. The high-resolution data allows for the confirmation of the elemental composition, which must be consistent with the proposed formula.

Table 1: Predicted High-Resolution Mass Spectrometry Data

| Ion | Predicted m/z |

| [M+H]⁺ | 200.0666 |

| [M+Na]⁺ | 222.0485 |

| [M+K]⁺ | 238.0225 |

Data predicted based on the molecular formula C₇H₉N₃O₄.

The fragmentation pattern in mass spectrometry can also provide structural clues. While soft ionization minimizes this, some in-source fragmentation or tandem MS (MS/MS) experiments can reveal characteristic losses. For pyrazole derivatives, the loss of HCN or N₂ from the ring is a known fragmentation pathway.[6][7]

Part 2: Infrared (IR) Spectroscopy - Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by observing their characteristic vibrational frequencies.[8]

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after solvent evaporation, or as a KBr pellet. For more precise measurements, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the mid-infrared range, typically from 4000 to 400 cm⁻¹.

Expected Results and Interpretation:

The IR spectrum will be dominated by the strong absorptions of the nitro and ester carbonyl groups.

Table 2: Predicted Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitro (NO₂) | Asymmetric Stretch | 1550-1475[9][10] | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1360-1290[9][10] | Strong |

| Ester Carbonyl (C=O) | Stretch | ~1725[11] | Strong |

| Ester (C-O) | Stretch | 1300-1000[11] | Strong |

| Pyrazole Ring (C=N, C=C) | Stretch | 1600-1450 | Medium |

| Aliphatic C-H (ethyl, methyl) | Stretch | 3000-2850[11] | Medium |

The presence of strong bands in the ~1530 cm⁻¹ and ~1350 cm⁻¹ regions is highly indicative of the nitro group.[12] A strong absorption around 1725 cm⁻¹ would confirm the presence of the ester carbonyl group.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Atomic Connectivity

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the chemical environment, connectivity, and spatial arrangement of atoms.[13] A combination of ¹H, ¹³C, and 2D NMR experiments is required for an unambiguous assignment.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Data Acquisition:

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

2D NMR (COSY): Correlated Spectroscopy to identify proton-proton couplings.

-

2D NMR (HSQC/HMQC): Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence to correlate protons with their directly attached carbons.

-

2D NMR (HMBC): Heteronuclear Multiple Bond Correlation to identify long-range (2-3 bond) correlations between protons and carbons.

-

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the four types of protons in the molecule.

-

Pyrazole H-3: A singlet around δ 8.0-8.5 ppm. The exact chemical shift is influenced by the electron-withdrawing nitro group.

-

Ethyl CH₂: A quartet around δ 4.2-4.5 ppm, coupled to the CH₃ protons.

-

Methyl Ester OCH₃: A singlet around δ 3.9-4.1 ppm.

-

Ethyl CH₃: A triplet around δ 1.4-1.6 ppm, coupled to the CH₂ protons.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

The ¹³C NMR spectrum will provide information on the carbon framework.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Pyrazole C3 | - | ~140-145 |

| Pyrazole H3 | ~8.0-8.5 (s, 1H) | - |

| Pyrazole C4 (with NO₂) | - | ~135-140 |

| Pyrazole C5 (with CO₂Me) | - | ~125-130 |

| Ester C=O | - | ~160-165 |

| Ester OCH₃ | ~3.9-4.1 (s, 3H) | ~52-54 |

| N-Ethyl CH₂ | ~4.2-4.5 (q, 2H) | ~45-50 |

| N-Ethyl CH₃ | ~1.4-1.6 (t, 3H) | ~14-16 |

(s = singlet, t = triplet, q = quartet)

Using 2D NMR for Unambiguous Assignment:

Caption: Key expected HMBC correlations for structure confirmation.

-

COSY: Will show a correlation between the ethyl CH₂ and CH₃ protons.

-

HSQC: Will link each proton signal to its corresponding carbon signal (e.g., Ethyl CH₂ protons to the Ethyl CH₂ carbon).

-

HMBC: This is crucial for confirming the substitution pattern. Key expected correlations include:

-

The ethyl CH₂ protons to pyrazole carbons C3 and C5.

-

The pyrazole H3 proton to carbons C4 and C5.

-

The methyl ester protons to the ester carbonyl carbon.

-

Part 4: Single-Crystal X-Ray Crystallography - The Definitive Proof

While the combination of MS, IR, and NMR provides compelling evidence, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure by determining the precise three-dimensional arrangement of atoms in the solid state.[14]

Experimental Protocol:

-

Crystal Growth: Grow a suitable single crystal of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a high-quality crystal on a goniometer and collect diffraction data using an X-ray diffractometer.[14]

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and the overall molecular conformation.[15]

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of modern spectroscopic techniques. By following the logical workflow presented in this guide—starting with mass spectrometry to establish the molecular formula, followed by IR spectroscopy to identify key functional groups, and culminating in a detailed NMR analysis to map atomic connectivity—a researcher can confidently assign the correct structure. For absolute confirmation, particularly for regulatory submissions or when establishing structure-activity relationships, single-crystal X-ray crystallography provides the definitive and final piece of evidence. This rigorous, multi-faceted approach ensures the scientific integrity of the data and provides a solid foundation for any further research or development involving this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. PubChemLite - this compound (C7H9N3O4) [pubchemlite.lcsb.uni.lu]

- 3. This compound - CAS:923283-30-1 - Sunway Pharm Ltd [3wpharm.com]

- 4. fiveable.me [fiveable.me]

- 5. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ocw.mit.edu [ocw.mit.edu]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. benchchem.com [benchchem.com]

- 11. www1.udel.edu [www1.udel.edu]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. Nmr spectroscopy | PPT [slideshare.net]

- 14. benchchem.com [benchchem.com]

- 15. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate. As a distinct molecule within the expansive pyrazole class of compounds, understanding its fundamental characteristics is paramount for its potential applications in medicinal chemistry and materials science. This document synthesizes available data from chemical databases and extrapolates methodologies for its synthesis and characterization based on established protocols for structurally related compounds. While experimental data for this specific molecule is not extensively available in peer-reviewed literature, this guide serves as a foundational resource for researchers initiating studies on this compound.

Introduction and Chemical Identity

This compound, with the CAS Number 923283-30-1, is a substituted nitropyrazole derivative.[1] The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, a scaffold that is a cornerstone in the development of numerous pharmaceuticals and agrochemicals. The introduction of a nitro group, an ethyl group, and a methyl carboxylate group to the pyrazole core is expected to significantly influence its electronic properties, solubility, and biological activity.

The chemical structure of this compound is presented below:

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₉N₃O₄ | [1][2] |

| Molecular Weight | 199.16 g/mol | [1][2] |

| CAS Number | 923283-30-1 | [1] |

| XlogP (Predicted) | 0.5 | [2] |

| Monoisotopic Mass | 199.05931 Da | [2] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

The predicted XlogP value of 0.5 suggests that the compound is likely to have moderate lipophilicity.[2] The presence of the nitro group and the ester functionality will contribute to its polarity.

Hypothetical Synthesis and Characterization Workflow

While a specific, validated synthesis protocol for this compound is not documented in readily accessible literature, a plausible synthetic route can be proposed based on general methodologies for the synthesis of substituted pyrazoles.

Caption: Hypothetical workflow for the synthesis of the target compound.

Proposed Synthetic Protocol

The following protocol is a representative example and would require optimization and validation.

Step 1: Synthesis of Ethyl 1-ethyl-1H-pyrazole-5-carboxylate

-

To a solution of ethyl 2-cyano-3-ethoxyacrylate in a suitable solvent (e.g., ethanol), add ethylhydrazine oxalate and a base (e.g., triethylamine) at room temperature.

-

Stir the reaction mixture at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield ethyl 1-ethyl-1H-pyrazole-5-carboxylate.

Step 2: Nitration of the Pyrazole Ring

-

Dissolve the ethyl 1-ethyl-1H-pyrazole-5-carboxylate in a mixture of concentrated sulfuric acid and nitric acid at 0°C.

-

Carefully warm the reaction mixture to room temperature and stir for a specified period.

-

Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude nitrated product.

Step 3: Transesterification to the Methyl Ester

-

Dissolve the crude ethyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate in methanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., sodium methoxide).

-

Reflux the mixture and monitor the reaction by TLC.

-

Once the reaction is complete, neutralize the catalyst and remove the methanol under reduced pressure.

-

Purify the final product, this compound, by recrystallization or column chromatography.

Proposed Characterization Methods

The synthesized compound would be characterized using a suite of standard analytical techniques to confirm its identity and purity.

Caption: Standard workflow for the characterization of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be essential to confirm the presence of the ethyl, methyl, and pyrazole protons and carbons, and to establish the regiochemistry of the substituents.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact mass of the molecule and confirm its elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups, such as the C=O stretch of the ester, the N-O stretches of the nitro group, and the C-H stretches of the alkyl groups.

-

Elemental Analysis: This would provide the percentage composition of carbon, hydrogen, and nitrogen, which should be in close agreement with the calculated values for the molecular formula C₇H₉N₃O₄.

Potential Applications and Future Research

The structural motifs present in this compound suggest several potential areas of application. The pyrazole core is a well-established pharmacophore in numerous drugs, and the nitro group can act as a bioisostere or be a precursor for an amino group, which is a common site for further chemical modification.

Future research should focus on the experimental validation of the physical properties outlined in this guide. A definitive synthesis and a full suite of analytical characterization data would be invaluable to the scientific community. Subsequent studies could explore its biological activity in various assays or its properties as a functional material.

Conclusion

This compound is a compound of significant interest for which a complete experimental physicochemical profile is not yet publicly available. This guide has consolidated the known information and provided a scientifically grounded, albeit hypothetical, framework for its synthesis and characterization. It is intended to serve as a valuable starting point for researchers and professionals in the field of drug development and chemical synthesis, encouraging further investigation into this promising molecule.

References

An In-depth Technical Guide to Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and versatile substitution patterns have made it a cornerstone in the design of novel therapeutic agents.[1] Pyrazole derivatives exhibit a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, analgesic, and anticancer properties.[1] This guide focuses on a specific, functionalized pyrazole, Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate , a compound of significant interest for its potential as a building block in the synthesis of more complex pharmaceutical intermediates. The strategic placement of the nitro group and the carboxylate moiety offers multiple avenues for further chemical modification, making it a valuable synthon for researchers in drug development. This document will provide a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol, thorough characterization methodologies, and a discussion of its potential applications and safety considerations.

Physicochemical and Structural Properties

A thorough understanding of a molecule's physical and chemical characteristics is fundamental to its application in research and development. This section details the key properties of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 923282-48-8 | [2] |

| Molecular Formula | C₇H₉N₃O₄ | [3] |

| Molecular Weight | 199.16 g/mol | [3] |

| Appearance | Solid (predicted) | |

| SMILES | CCN1C(=C(C(=N1)C(=O)OC)--INVALID-LINK--[O-]) | [3] |

| InChI | InChI=1S/C7H9N3O4/c1-3-9-6(7(11)14-2)5(4-8-9)10(12)13/h4H,3H2,1-2H3 |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be approached through a logical, multi-step process. The following protocol is a robust and reproducible method, grounded in established principles of heterocyclic chemistry.

Synthesis Workflow Diagram

Caption: A three-part workflow for the synthesis of the target compound.

Part 1 & 2: Synthesis of the Precursor, 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid

The synthesis of the carboxylic acid precursor is a critical first step. While a direct, one-pot synthesis of the final methyl ester may be possible, a two-stage approach involving the synthesis and isolation of the carboxylic acid intermediate often provides a purer final product. The general strategy involves the cyclocondensation of appropriate starting materials to form the pyrazole ring, followed by nitration. The nitration of pyrazoles typically occurs at the C4 position and can be achieved using a mixture of nitric and sulfuric acids.[4]

Experimental Protocol:

-

Pyrazole Ring Formation: The formation of the 1-ethyl-1H-pyrazole-5-carboxylic acid core can be achieved through various established methods for pyrazole synthesis, often involving the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound.

-

Nitration:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-ethyl-1H-pyrazole-5-carboxylic acid in concentrated sulfuric acid at 0 °C.

-

Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Carefully pour the reaction mixture onto crushed ice, which will precipitate the nitrated product.

-

Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 1-ethyl-4-nitro-1H-pyrazole-5-carboxylic acid.

-

Part 3: Fischer Esterification to Yield the Final Product

The conversion of the carboxylic acid to its corresponding methyl ester is a classic Fischer esterification reaction. This acid-catalyzed reaction with an excess of alcohol is an equilibrium process, and the use of a large excess of methanol helps to drive the reaction to completion.[5]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, suspend 1-ethyl-4-nitro-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous methanol (a large excess, typically serving as the solvent).

-

Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Characterization and Spectroscopic Analysis

The structural elucidation of the synthesized this compound is confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl and methyl groups. Based on the known spectrum of the corresponding carboxylic acid, the pyrazole proton signal is anticipated to be a singlet in the aromatic region.[6] The ethyl group will present as a quartet and a triplet, while the methyl ester will be a singlet.

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the pyrazole ring carbons are influenced by the electron-withdrawing nitro group.[7][8][9] We can predict the approximate chemical shifts based on data from similar nitropyrazole structures.

Predicted ¹H and ¹³C NMR Data:

| Group | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| -CH₂CH₃ (quartet) | ~4.4 | ~45 |

| -CH₂CH₃ (triplet) | ~1.4 | ~14 |

| Pyrazole-H (singlet) | ~8.0 | ~130 |

| -COOCH₃ (singlet) | ~3.9 | ~53 |

| Pyrazole-CNO₂ | N/A | ~140 |

| Pyrazole-CCOO | N/A | ~135 |

| Pyrazole-C-N | N/A | ~150 |

| -COOCH₃ | N/A | ~160 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

-

~1720-1740 cm⁻¹: C=O stretching of the ester.

-

~1520-1560 cm⁻¹ and ~1340-1380 cm⁻¹: Asymmetric and symmetric stretching of the nitro group (NO₂).

-

~2850-3000 cm⁻¹: C-H stretching of the alkyl groups.

-

~1100-1300 cm⁻¹: C-O stretching of the ester.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M]⁺ would be at m/z = 199.16. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Potential Applications in Drug Discovery and Development

The structure of this compound makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules.

Diagram of Potential Derivatizations

Caption: Potential synthetic transformations of the title compound.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, for example, using tin(II) chloride or catalytic hydrogenation.[10] This introduces a nucleophilic site that can be used for further functionalization, such as amide bond formation to create novel carboxamide derivatives, which are known to have a wide range of biological activities.

-

Modification of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a library of amide derivatives. Alternatively, reaction with hydrazine can yield the corresponding hydrazide, a key intermediate for the synthesis of other heterocyclic systems.

The diverse biological activities of pyrazole derivatives suggest that compounds derived from this compound could be investigated for:

-

Anti-inflammatory activity: Many pyrazole-containing compounds are potent anti-inflammatory agents.

-

Antimicrobial and antifungal activity: The pyrazole scaffold is present in several antimicrobial and antifungal drugs.

-

Anticancer activity: Certain substituted pyrazoles have shown promising anticancer properties.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound and its precursors.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Nitrated organic compounds should be handled with care as they can be energetic. While this specific compound is not classified as an explosive, it is good practice to avoid heat, shock, and friction.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis, while multi-step, is achievable through established and reliable chemical transformations. The presence of two key functional groups, the nitro group and the methyl ester, provides a rich platform for the generation of diverse libraries of novel compounds with the potential for a wide range of biological activities. This guide provides the foundational knowledge for the synthesis, characterization, and safe handling of this important pyrazole derivative, empowering researchers to explore its full potential in the development of new therapeutic agents.

References

- 1. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sigma Aldrich this compound 25 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 3. PubChemLite - this compound (C7H9N3O4) [pubchemlite.lcsb.uni.lu]

- 4. Page loading... [guidechem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazole scaffold is a well-established pharmacophore, and the strategic placement of the nitro, ethyl, and methyl carboxylate groups on this particular derivative presents unique opportunities for drug design and development. This document delves into the physicochemical properties, a detailed synthetic protocol, spectroscopic characterization, and potential therapeutic applications of this compound, underpinned by mechanistic insights and references to authoritative literature.

Introduction: The Prominence of the Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry. Its prevalence in a wide array of biologically active compounds stems from its ability to engage in various non-covalent interactions with biological targets, its metabolic stability, and its synthetic tractability. Pyrazole-containing molecules have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antiviral, and antimicrobial effects. The versatility of the pyrazole ring allows for the introduction of diverse substituents, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired therapeutic outcomes.

This compound (CAS No. 923283-30-1) is a notable example of a polysubstituted pyrazole with potential as a key building block in the synthesis of novel therapeutic agents. The electron-withdrawing nitro group at the 4-position, combined with the ester and alkyl substituents, creates a unique electronic and steric profile that can be exploited for targeted drug design.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug development. These properties influence its solubility, permeability, metabolic stability, and ultimately, its bioavailability and efficacy.

| Property | Value | Source |

| CAS Number | 923283-30-1 | Sunway Pharm Ltd. |

| Molecular Formula | C₇H₉N₃O₄ | Sunway Pharm Ltd. |

| Molecular Weight | 199.16 g/mol | Sunway Pharm Ltd. |

| Predicted XlogP | 0.5 | PubChemLite |

| Appearance | Solid (predicted) | - |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, chlorinated solvents) | General knowledge of pyrazole derivatives |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of 1,4,5-trisubstituted pyrazoles can be achieved through several established methodologies. The following protocol is a representative procedure based on the well-established Knorr pyrazole synthesis and subsequent functional group manipulations, adapted for the specific target molecule.

Mechanistic Rationale

The synthetic pathway hinges on the classical Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative. The regioselectivity of the initial cyclization is a critical consideration, often influenced by the nature of the substituents on both reactants and the reaction conditions. Subsequent nitration of the pyrazole ring is directed to the electron-rich 4-position.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 1-ethyl-1H-pyrazole-5-carboxylate

-

To a solution of ethylhydrazine (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid, add ethyl 2-formylbutanoate (1.0 equivalent) dropwise at room temperature.

-

The reaction mixture is then heated to reflux for 4-6 hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford Methyl 1-ethyl-1H-pyrazole-5-carboxylate.

Step 2: Nitration to this compound

-

To a cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid, add Methyl 1-ethyl-1H-pyrazole-5-carboxylate (1.0 equivalent) portion-wise, ensuring the temperature does not exceed 10 °C.

-

The reaction mixture is stirred at 0-5 °C for 1-2 hours.

-

The reaction is carefully quenched by pouring it onto crushed ice.

-

The precipitated solid is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product, this compound.

Spectroscopic Characterization

| Spectroscopic Data (Predicted) | |

| ¹H NMR | δ (ppm): ~8.2 (s, 1H, pyrazole-H), ~4.2 (q, 2H, -CH₂-CH₃), ~3.9 (s, 3H, -OCH₃), ~1.4 (t, 3H, -CH₂-CH₃) |

| ¹³C NMR | δ (ppm): ~160 (-C=O), ~145 (C-NO₂), ~138 (C-pyrazole), ~130 (CH-pyrazole), ~62 (-OCH₃), ~45 (-CH₂-), ~15 (-CH₃) |

| IR (KBr, cm⁻¹) | ~3100 (C-H aromatic), ~2900 (C-H aliphatic), ~1720 (C=O ester), ~1550, ~1350 (N-O nitro) |

| Mass Spec (m/z) | [M+H]⁺ = 200.0666 |

Potential Applications in Drug Discovery and Medicinal Chemistry

The structural features of this compound make it a versatile intermediate for the synthesis of a variety of biologically active molecules.

As a Scaffold for Kinase Inhibitors

The pyrazole core is a common feature in many kinase inhibitors. The nitro group can be reduced to an amino group, which can then serve as a handle for further derivatization to introduce functionalities that can interact with the hinge region of a kinase. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide to explore interactions with other regions of the ATP-binding pocket.

Development of Anti-inflammatory and Analgesic Agents

Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on the pyrazole scaffold. The substituents on this compound can be modified to modulate cyclooxygenase (COX) enzyme inhibition.

Antimicrobial and Anticancer Agents

Nitro-heterocyclic compounds are known to possess antimicrobial and anticancer properties, often through mechanisms involving bioreduction to reactive nitrogen species that can damage cellular macromolecules. The targeted delivery of this cytotoxic potential is a key area of research.

Structure-Activity Relationship (SAR) Insights

The existing literature on pyrazole derivatives provides valuable insights into potential structure-activity relationships. For instance, the nature and position of substituents on the pyrazole ring can significantly impact the biological activity. The ethyl group at the 1-position and the methyl carboxylate at the 5-position can influence the compound's lipophilicity and interaction with target proteins.

Mechanistic Insights into Biological Activity

The biological activity of compounds derived from this compound will be dictated by their specific interactions with biological targets. A plausible mechanism for a derived kinase inhibitor is depicted below.

Caption: Representative mechanism of kinase inhibition by a pyrazole derivative.

Conclusion

This compound is a heterocyclic compound with considerable potential as a building block in the design and synthesis of novel therapeutic agents. Its versatile scaffold allows for the introduction of a wide range of functional groups, enabling the exploration of diverse chemical space and the optimization of pharmacological properties. This technical guide provides a foundational understanding of its synthesis, properties, and potential applications, serving as a valuable resource for researchers in the field of drug discovery.

The Ascendant Therapeutic Potential of Nitro-Pyrazole Carboxylate Derivatives: A Technical Guide for Drug Discovery

Preamble: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][3][4] The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological targets. This guide focuses on a particularly promising subclass: nitro-pyrazole carboxylate derivatives. The introduction of an electron-withdrawing nitro group and a carboxylate moiety can significantly influence the molecule's electronic properties, and consequently, its biological activity and potential as a therapeutic agent.[5][6] This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing insights into the synthesis, biological evaluation, and therapeutic promise of these compounds.

I. Synthetic Pathways to Nitro-Pyrazole Carboxylate Derivatives

The synthesis of nitro-pyrazole carboxylate derivatives can be achieved through several strategic routes. A common and effective method involves the cyclocondensation of a β-ketoester with a hydrazine derivative, followed by nitration.

A. Generalized Synthesis Scheme

A prevalent strategy for synthesizing pyrazole carboxylates involves the reaction of a 1,3-dicarbonyl compound with hydrazine.[7] For nitro-substituted derivatives, a subsequent nitration step is typically required.

A representative synthetic route is the preparation of ethyl 4-nitro-1H-pyrazole-5-carboxylate. This can be achieved through the nitration of the corresponding pyrazole-5-carboxylate. The presence of the carboxylate group directs the nitration to the C4 position of the pyrazole ring.

Another key intermediate, methyl 4-nitro-1H-pyrazole-3-carboxylate, serves as a building block for more complex derivatives.[8] Its synthesis often involves the cyclization of a suitably substituted precursor already containing the nitro group or a precursor amenable to nitration.

The following diagram illustrates a generalized synthetic workflow:

Caption: A generalized workflow for the synthesis of nitro-pyrazole carboxylate derivatives.

II. Diverse Biological Activities and Mechanisms of Action

Nitro-pyrazole carboxylate derivatives have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the development of novel therapeutics.

A. Antimicrobial Activity

The pyrazole scaffold is a well-established pharmacophore in the design of antimicrobial agents.[3] The incorporation of a nitro group can enhance this activity. Nitroaromatic compounds are known to be reduced within microbial cells to form reactive nitroso and hydroxylamino derivatives, which can induce cellular damage.[6]

A standard method to assess the antimicrobial potential of these derivatives is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[9]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a turbidity equivalent to the 0.5 McFarland standard.

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.

Table 1: Hypothetical Antimicrobial Activity of Nitro-Pyrazole Carboxylate Derivatives

| Compound | Test Organism | MIC (µg/mL) |

| Ethyl 4-nitro-1H-pyrazole-5-carboxylate | S. aureus | 16 |

| E. coli | 32 | |

| Methyl 4-nitro-1H-pyrazole-3-carboxylate | S. aureus | 8 |

| E. coli | 16 | |

| Ciprofloxacin (Control) | S. aureus | 1 |

| E. coli | 0.5 |

B. Anticancer Activity

Pyrazole derivatives have been extensively investigated as anticancer agents.[4][10] The mechanisms of action are diverse and can involve the inhibition of various protein kinases, disruption of microtubule dynamics, and induction of apoptosis. The nitro group, being strongly electron-withdrawing, can enhance the interaction of these molecules with biological targets.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[11]

Protocol 2: MTT Cytotoxicity Assay

-

Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the nitro-pyrazole carboxylate derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.

Table 2: Hypothetical Cytotoxic Activity of Nitro-Pyrazole Carboxylate Derivatives against MCF-7 Breast Cancer Cells

| Compound | IC50 (µM) |

| Ethyl 4-nitro-1H-pyrazole-5-carboxylate | 12.5 |

| Methyl 4-nitro-1H-pyrazole-3-carboxylate | 9.8 |

| Doxorubicin (Control) | 0.8 |

Many pyrazole-based anticancer drugs function by inhibiting protein kinases that are crucial for cancer cell proliferation and survival.[12][13] A hypothetical signaling pathway targeted by these compounds is illustrated below.

Caption: Hypothetical inhibition of the RAF kinase in the MAPK/ERK signaling pathway.

C. Anti-inflammatory Activity

Certain pyrazole derivatives, most notably Celecoxib, are well-known for their anti-inflammatory properties, which are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[2][14] The COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.

The ability of nitro-pyrazole carboxylate derivatives to inhibit COX-1 and COX-2 can be evaluated using commercially available assay kits.[15]

Protocol 3: Cyclooxygenase (COX) Inhibition Assay

-

Enzyme and Compound Preparation: Purified COX-1 and COX-2 enzymes are prepared. The test compounds are dissolved in a suitable solvent (e.g., DMSO).

-

Reaction Mixture: The reaction is initiated by adding arachidonic acid (the substrate) to a reaction mixture containing the enzyme, a heme cofactor, and the test compound or a control inhibitor.

-

Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is measured, typically using an enzyme immunoassay (EIA).

-

IC50 Determination: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is calculated for both COX-1 and COX-2 to determine the compound's potency and selectivity.

Table 3: Hypothetical COX Inhibition Data for a Nitro-Pyrazole Carboxylate Derivative

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Compound X | 25 | 0.5 | 50 |

| Celecoxib (Control) | 15 | 0.04 | 375 |

| Ibuprofen (Control) | 12 | 25 | 0.48 |

III. Structure-Activity Relationship (SAR) Insights

The biological activity of nitro-pyrazole carboxylate derivatives is intricately linked to their structural features.[5][16][17] Key SAR insights include:

-

Position of the Nitro Group: The position of the nitro group on the pyrazole ring can significantly impact activity. For instance, a nitro group at the C4 position may have a different electronic and steric influence compared to a C3 or C5 substitution.

-

Nature of the Carboxylate Ester: The alkyl or aryl group of the ester can affect the compound's lipophilicity and, consequently, its ability to cross cell membranes.

-

Substituents on the Pyrazole Nitrogen: Substitution at the N1 position of the pyrazole ring can modulate the compound's pharmacokinetic properties and target-binding affinity.

The following diagram illustrates these key structural elements influencing biological activity:

Caption: Key structural features of nitro-pyrazole carboxylates that influence their biological activity.

IV. Future Directions and Conclusion

Nitro-pyrazole carboxylate derivatives represent a fertile ground for the discovery of novel therapeutic agents. Future research should focus on:

-

Synthesis of Diverse Libraries: Expanding the chemical space by synthesizing a wider range of derivatives with varied substitution patterns.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the most potent compounds.

-

In Vivo Efficacy and Safety Profiling: Advancing promising candidates to preclinical animal models to evaluate their efficacy, pharmacokinetics, and toxicity.

-

Computational Modeling: Employing in silico methods to guide the rational design of next-generation derivatives with improved potency and selectivity.[18]

V. References

-

Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (n.d.). PubMed. Retrieved from --INVALID-LINK--

-

From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Retrieved from --INVALID-LINK--

-

Current status of pyrazole and its biological activities. (n.d.). PubMed Central. Retrieved from --INVALID-LINK--

-

Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). PubMed Central. Retrieved from --INVALID-LINK--

-

A facile method for preparation and evaluation of the antimicrobial efficiency of various heterocycles containing thieno[2,3-d]pyrimidine. (2020, October 23). ResearchGate. Retrieved from --INVALID-LINK--

-

Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025, March 4). RSC Publishing. Retrieved from --INVALID-LINK--

-

Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. (2021, April 29). Frontiers. Retrieved from --INVALID-LINK--

-

A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. (n.d.). Journal of Pharmaceutical Negative Results. Retrieved from --INVALID-LINK--

-

Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. (2025, November 26). AZoNetwork. Retrieved from --INVALID-LINK--

-

Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. (2021, January 2). Biointerface Research in Applied Chemistry. Retrieved from --INVALID-LINK--

-

Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021, April 16). Meddocs Publishers. Retrieved from --INVALID-LINK--

-

Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. (2023, October 27). MDPI. Retrieved from --INVALID-LINK--

-

Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. (n.d.). Retrieved from --INVALID-LINK--

-

Ethyl pyrazole-4-carboxylate synthesis. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--

-

The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. (n.d.). Retrieved from --INVALID-LINK--

-

New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (n.d.). PubMed Central. Retrieved from --INVALID-LINK--

-

Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications. Retrieved from --INVALID-LINK--

-

New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. (2019, June 1). PubMed. Retrieved from --INVALID-LINK--

-

Heterocyclic compounds as antimicrobial agents. (n.d.). ScienceDirect. Retrieved from --INVALID-LINK--

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PubMed Central. Retrieved from --INVALID-LINK--

-

ChemInform Abstract: Anticancer Activity of Pyrazole via Different Biological Mechanisms. (2025, August 6). ResearchGate. Retrieved from --INVALID-LINK--

-

Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (n.d.). RSC Publishing. Retrieved from --INVALID-LINK--

-

COX-2 inhibition assay of compounds T3 and T5. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

-

Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate. (n.d.). PubMed Central. Retrieved from --INVALID-LINK--

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (n.d.). Frontiers. Retrieved from --INVALID-LINK--

-

Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025, March 4). RSC Publishing. Retrieved from --INVALID-LINK--

-

Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (2016, October 31). PubMed Central. Retrieved from --INVALID-LINK--

-

The Potential Targets and Mechanisms of a Carbazole and Pyrazole Containing Anticancer Compound. (n.d.). PubMed. Retrieved from --INVALID-LINK--

-

Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. (2022, June 11). NIH. Retrieved from --INVALID-LINK--

-

Ethyl 4-nitro-1H-pyrazole-5-carboxylate. (n.d.). Smolecule. Retrieved from --INVALID-LINK--

-

Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. (2024, October 17). PubMed. Retrieved from --INVALID-LINK--

-

The Synthesis and Antimicrobial Activity of Heterocyclic Derivatives of Totarol. (n.d.). PubMed Central. Retrieved from --INVALID-LINK--

-

Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

-

New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (n.d.). RSC Publishing. Retrieved from --INVALID-LINK--

-

Structure–activity relationship of the new pyrazole derivatives. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

-

Review: Anticancer Activity Of Pyrazole. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved from --INVALID-LINK--

-

PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. (2013, December 5). PharmaTutor. Retrieved from --INVALID-LINK--

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). JOCPR. Retrieved from --INVALID-LINK--

-

(PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2025, July 10). ResearchGate. Retrieved from --INVALID-LINK--

-

Synthesis and biological activity of 3-methyl-1H- pyrazole-4-carboxylic ester derivatives. (2025, August 6). Retrieved from --INVALID-LINK--

-

Methyl 4-nitro-1H-pyrazole-3-carboxylate. (n.d.). SCBT. Retrieved from --INVALID-LINK--

References

- 1. news-medical.net [news-medical.net]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. srrjournals.com [srrjournals.com]

- 5. Frontiers | Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes [frontiersin.org]

- 6. meddocsonline.org [meddocsonline.org]

- 7. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. researchgate.net [researchgate.net]

- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrazole Core: A Technical Guide to Synthesis, Derivatization, and Application in Drug Discovery

Introduction: The Privileged Status of the Pyrazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged structures." The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a quintessential example of such a scaffold.[1][2] Its remarkable versatility stems from a combination of factors: its aromatic nature, the presence of hydrogen bond donors and acceptors, and the ability to be readily and diversely substituted at multiple positions. This allows for the precise tuning of steric, electronic, and lipophilic properties, making the pyrazole core a cornerstone in the design of targeted therapies.

From the potent anti-inflammatory celecoxib to the antipsychotic CDPPB and the anti-obesity drug rimonabant, the pyrazole nucleus is a recurring motif in a wide array of marketed drugs.[2][3] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antidepressant, and neuroprotective properties.[1][4][5] This guide provides an in-depth exploration of the discovery and synthesis of novel substituted pyrazoles, offering both foundational knowledge and advanced, field-proven insights for researchers at the forefront of drug development. We will delve into the causality behind synthetic choices, present self-validating experimental protocols, and ground our discussion in authoritative scientific literature.

Part 1: Strategic Synthesis of the Pyrazole Core

The construction of the pyrazole ring is a well-established field, yet one that continues to evolve with the advent of new synthetic technologies. The choice of synthetic route is dictated by the desired substitution pattern, the availability of starting materials, and considerations of efficiency, scalability, and green chemistry principles.

The Cornerstone of Pyrazole Synthesis: The Knorr Reaction and its Variants

The classical and most fundamental approach to pyrazole synthesis is the Knorr pyrazole synthesis, first reported in 1883.[2][6] This reaction involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[6][7] The elegance of this method lies in its simplicity and the ready availability of a vast library of starting materials.

The mechanism, typically acid-catalyzed, proceeds through the formation of an imine at one carbonyl, followed by an intramolecular attack by the second nitrogen atom onto the remaining carbonyl.[8][9] Subsequent dehydration yields the aromatic pyrazole ring. A key consideration in the Knorr synthesis is regioselectivity. When an unsymmetrical 1,3-dicarbonyl compound is reacted with a substituted hydrazine, a mixture of two regioisomers can be formed.[6] The regiochemical outcome is governed by the relative reactivity of the two carbonyl groups and the steric and electronic nature of the hydrazine substituent.[10]

A common and highly effective variation utilizes a β-ketoester in place of a 1,3-diketone.[11] This reaction proceeds through a hydrazone intermediate, which then undergoes intramolecular acylation to form a pyrazolone, a keto-enol tautomer of a hydroxypyrazole.[11]

Figure 1: Generalized workflow of the Knorr Pyrazole Synthesis.

A related classical method is the Paal-Knorr synthesis, which is more broadly known for synthesizing pyrroles and furans from 1,4-dicarbonyls.[12][13][14] The pyrazole synthesis variant typically involves 1,3-dicarbonyls and hydrazines, making it conceptually very similar to the Knorr synthesis.[13]

Expanding the Synthetic Toolkit: Modern Methodologies

While the Knorr synthesis remains a workhorse, modern organic chemistry has introduced several powerful alternatives that offer improved regioselectivity, efficiency, and greener reaction profiles.

MCRs are highly convergent reactions in which three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials.[15][16] This approach is prized for its atom economy and operational simplicity. Several MCRs for pyrazole synthesis have been developed. For instance, a three-component reaction of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine can yield highly substituted pyrazoles through a tandem Knoevenagel condensation, Michael addition, and cyclization-aromatization sequence.[15][17] Another efficient MCR involves the reaction of vinyl azides, aldehydes, and tosylhydrazine to regioselectively produce 3,4,5-trisubstituted 1H-pyrazoles.[17]

Figure 2: Conceptual diagram of a multi-component reaction for pyrazole synthesis.

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions.[18][19] In pyrazole synthesis, MAOS can dramatically reduce reaction times from hours to minutes and often improves yields.[18][20] For example, the cycloaddition of tosylhydrazones and α,β-unsaturated carbonyl compounds under microwave irradiation and solvent-free conditions provides 3,5-disubstituted-1H-pyrazoles in high yields and with short reaction times.[6] This technology aligns with the principles of green chemistry by reducing energy consumption and often enabling solvent-free reactions.[19]

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters (temperature, pressure, and reaction time), and improved scalability.[21][22] For pyrazole synthesis, flow chemistry can be particularly beneficial when dealing with hazardous intermediates like diazo compounds or unstable hydrazines.[21] A two-step flow strategy has been developed to synthesize 3,5-disubstituted pyrazoles from terminal alkynes and hydrazine monohydrate, avoiding the isolation of intermediates.[21] This methodology is highly attractive for industrial-scale production of pyrazole-based active pharmaceutical ingredients (APIs).

Figure 3: A simplified schematic of a continuous flow synthesis setup.

Part 2: Experimental Protocols - A Practical Guide

The following protocols are presented as self-validating systems, providing clear, step-by-step methodologies for the synthesis of substituted pyrazoles.

Protocol 2.1: Classic Knorr Synthesis of 3-phenyl-5-methyl-1H-pyrazole

This protocol describes the synthesis of a simple disubstituted pyrazole using a readily available β-diketone.

Materials:

-

Benzoylacetone (1,3-dicarbonyl)

-

Hydrazine hydrate

-

Ethanol

-

Glacial acetic acid (catalyst)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve benzoylacetone (10 mmol) in 25 mL of ethanol.

-

Reagent Addition: To the stirred solution, add hydrazine hydrate (12 mmol, 1.2 equivalents).

-

Catalysis: Add 3-4 drops of glacial acetic acid to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 80-85 °C) and maintain for 2 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The disappearance of the starting material spot indicates reaction completion.

-

Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water. A white precipitate will form.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure 3-phenyl-5-methyl-1H-pyrazole.

-

Characterization: Confirm the structure and purity of the product using techniques such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2.2: Microwave-Assisted Synthesis of 1,3,5-Trisubstituted Pyrazoles

This protocol leverages microwave energy for a rapid and efficient synthesis.[6][23]

Materials:

-

Chalcone derivative (α,β-unsaturated ketone) (e.g., trans-Chalcone)

-

Phenylhydrazine hydrochloride

-

Pyridine

-

Methanol/water (3:1 v/v)

-

Microwave synthesis reactor

-

Standard work-up and purification equipment

Procedure:

-

Reaction Mixture Preparation: In a 10 mL microwave reaction vessel, combine the chalcone derivative (1 mmol), phenylhydrazine hydrochloride (1.2 mmol), and 5 mL of a 3:1 methanol/water solvent mixture. Add a catalytic amount of pyridine (2-3 drops).

-

Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 100 W, maintaining a temperature of 70-80 °C for 5-10 minutes.[23]

-

Cooling and Isolation: After the irradiation is complete, cool the vessel to room temperature. A solid product will typically precipitate.

-

Purification: Collect the precipitate by filtration, wash with cold methanol, and dry. If necessary, purify further by column chromatography or recrystallization.

-

Characterization: Analyze the final product using appropriate spectroscopic methods to confirm its identity and purity.

Part 3: Biological Applications and Structure-Activity Relationships (SAR)

The true power of the pyrazole scaffold lies in its ability to be tailored to interact with a multitude of biological targets. Understanding the structure-activity relationship (SAR) is critical for transforming a weakly active "hit" compound into a potent and selective "lead."

Key Therapeutic Targets

Substituted pyrazoles have shown inhibitory activity against a wide range of enzymes and receptors, including:

-